Thioperamide

Neuropharmacology Behavioral pharmacology H3 receptor inverse agonism

Thioperamide (MR-12842) is the definitive imidazole-based H3/H4 dual antagonist for receptor pharmacology and histaminergic signaling research. Unlike H3-selective analogs (ciproxifan, clobenpropit), its balanced dual-receptor profile (H4/H3 ratio ~2.4) uniquely enables crosstalk studies between central histaminergic tone and peripheral immune responses. Well-characterized in vivo efficacy at 0.01–10 μmol/kg i.p., non-linear brain penetration PK, and validated multigram synthetic routes make it the benchmark reference standard for H3/H4 drug discovery programs requiring calibrated assay controls and inter-laboratory reproducibility.

Molecular Formula C15H24N4S
Molecular Weight 292.4 g/mol
CAS No. 106243-16-7
Cat. No. B1682323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioperamide
CAS106243-16-7
SynonymsMR 12842
MR-12842
N-cyclohexy-4-(imidazol-4-yl)-1-piperidinecarbothioamide
thioperamide
Molecular FormulaC15H24N4S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3
InChIInChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20)
InChIKeyQKDDJDBFONZGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thioperamide CAS 106243-16-7: Potent Brain-Penetrant H3/H4 Antagonist for Histaminergic Research


Thioperamide (MR-12842, CAS 106243-16-7) is a small-molecule imidazole-based antagonist and inverse agonist targeting histamine H3 and H4 receptors [1]. First synthesized in 1982 and subsequently optimized with scalable multigram synthetic routes [2], thioperamide remains a widely used reference standard for modulating central and peripheral histaminergic signaling. It exhibits nanomolar potency at H3 receptors (Ki = 4.3–51 nM depending on assay conditions and species) and comparable affinity at human H4 receptors (Ki = 27–124 nM) [3]. Unlike many newer non-imidazole H3 antagonists, thioperamide retains the imidazole pharmacophore, conferring a distinct selectivity and pharmacokinetic profile that continues to inform structure-activity relationship studies and receptor pharmacology investigations.

Why Substituting Thioperamide with Other H3 Antagonists Can Compromise Experimental Outcomes


Histamine H3 receptor antagonists exhibit profound pharmacological divergence that precludes simple substitution. Thioperamide distinguishes itself through a dual H3/H4 antagonism profile (H4/H3 selectivity ratio of approximately 2.4 at human recombinant receptors) [1], whereas analogs like ciproxifan and clobenpropit display H3-selective activity with minimal H4 engagement [2]. Furthermore, thioperamide demonstrates approximately 10-fold higher potency at rat H3 receptors than at human H3 receptors, while compounds such as FUB 349 exhibit the opposite species preference [2]. Species-dependent receptor pharmacology, differential inverse agonist efficacy, and divergent cytochrome P450 interactions [3] all underscore that each H3 ligand represents a distinct experimental tool. Selection must be guided by specific receptor selectivity requirements, species relevance, and intended downstream readouts.

Thioperamide: Quantitative Differentiation from Clobenpropit, Ciproxifan, and Other H3/H4 Ligands


Thioperamide vs. Ciproxifan and Clobenpropit: Comparative In Vivo Potency in Mouse Dipsogenia Model

In a mouse dipsogenia model evaluating (R)-α-methylhistamine-induced drinking behavior, thioperamide, ciproxifan, and clobenpropit were compared head-to-head. Thioperamide attenuated drinking dose-dependently with an effective dose range of 0.01–10 μmol/kg i.p. and completely blocked the response at the highest dose. Ciproxifan demonstrated approximately 10-fold greater potency, with an effective range of 0.001–30 μmol/kg. Clobenpropit was approximately 10-fold less potent than thioperamide, requiring 0.1–30 μmol/kg to achieve comparable blockade [1]. This rank-order potency (ciproxifan > thioperamide > clobenpropit) provides direct in vivo differentiation among imidazole-based H3 antagonists.

Neuropharmacology Behavioral pharmacology H3 receptor inverse agonism In vivo efficacy

Dual H3/H4 Receptor Engagement: Thioperamide vs. Selective H3 Antagonists

Thioperamide exhibits balanced dual antagonism at human histamine H3 and H4 receptors, whereas ciproxifan and clobenpropit are H3-selective agents. At recombinant human receptors, thioperamide displays Ki values of 51 ± 3.8 nM at H3 and 124 ± 14 nM at H4, yielding a H4/H3 selectivity ratio of 2.4 [1]. In an ophthalmic antihistamine review, thioperamide demonstrated the highest affinity among 19 antihistamines for H3 (Ki = 1.1 nM) and for H4 (Ki = 27 nM) [2]. Functional H4 antagonism is further evidenced by blockade of histamine-induced eosinophil shape change (IC50 = 1.4 μM) and chemotaxis (IC50 = 519 nM) [3]. This dual activity distinguishes thioperamide from H3-selective alternatives.

Receptor pharmacology Binding affinity H4 receptor Immunopharmacology

Dose-Dependent Brain Penetration and Pharmacokinetics in Rats: Thioperamide PK Differentiation

Thioperamide brain penetration is strongly dose-dependent, a characteristic that distinguishes it from H3 antagonists with linear brain uptake. At 10 mg/kg i.p. in Wistar rats (80 g), thioperamide exhibits a short plasma half-life of 120 minutes and relatively poor brain penetration. However, increasing the dose to 60 mg/kg i.p. prolongs plasma persistence to 600 minutes and substantially enhances brain penetration [1]. Intravenous administration (10 mg/kg) yields a monoexponential plasma decay with half-life of 26.9 minutes and total body clearance of 74.6 mL/min/kg. Notably, brain regional tissue-to-plasma ratios increase continuously post-injection, indicating progressive brain accumulation [2]. This non-linear brain penetration profile necessitates careful dose selection and informs species-specific experimental design.

Pharmacokinetics Blood-brain barrier penetration In vivo dosing CNS drug delivery

Species-Dependent H3 Receptor Affinity: Thioperamide vs. Non-Imidazole Antagonists

Thioperamide exhibits marked species-dependent H3 receptor affinity, being approximately 10-fold more potent at rat H3 receptors than at human H3 receptors. In competitive radioligand binding assays, thioperamide shows Ki values of 4.3–7 nM at rat cortical H3 receptors [1] compared with 25–51 nM at human recombinant H3 receptors . This species preference contrasts with non-imidazole antagonists: A-304121 and A-317920 show pKi values of 8.6 and 9.2 at rat H3R versus 6.1 and 7.0 at human H3R, respectively [2]. The imidazole scaffold of thioperamide, ciproxifan, and clobenpropit confers a conserved rat-preferring phenotype, whereas FUB 349 displays reverse preference (human > rat) [2]. This species-dependent pharmacology dictates appropriate model organism selection.

Species selectivity Receptor pharmacology Rat vs. human H3 receptor Binding affinity

H3/H4 Selectivity Ratio Differentiation: Thioperamide vs. Pyrrolidine-Derived Ligands

In a comprehensive SAR study of H3/H4 ligands, thioperamide served as the reference standard against which novel pyrrolidine-derived compounds were compared. Thioperamide exhibited H3 Ki = 51 ± 3.8 nM and H4 Ki = 124 ± 14 nM, yielding a H4/H3 selectivity ratio of 2.4 (slight H3 preference) [1]. In contrast, the study's lead anti-configured compound 4 demonstrated substantially higher dual potency (H3 Ki = 6.7 ± 0.4 nM; H4 Ki = 9.0 ± 1.0 nM) with a near-equipotent selectivity ratio of 1.3. Compound 7 (syn) achieved a pronounced H3-selective profile with H3 Ki = 5.6 ± 1.6 nM and H4 Ki = 602 ± 343 nM (selectivity ratio = 108) [1]. These direct comparative data establish thioperamide's selectivity benchmark position.

Receptor selectivity SAR H3/H4 dual pharmacology Ligand design

Optimal Research Applications for Thioperamide Based on Verified Differentiation Evidence


Behavioral Pharmacology Studies Requiring Intermediate In Vivo H3 Antagonist Potency

In mouse dipsogenia and related behavioral models, thioperamide provides an intermediate potency tier between the highly potent ciproxifan and the less potent clobenpropit. Studies by Fox et al. (2002) established that thioperamide (0.01–10 μmol/kg i.p.) fully blocks (R)-α-methylhistamine-induced drinking, offering researchers a reference compound with well-characterized in vivo efficacy that avoids the extreme potency of ciproxifan when subtle dose-response discrimination is required [1]. This positioning is particularly valuable for dose-ranging studies or when comparing novel H3 ligands against an established imidazole benchmark.

Immunopharmacology Research Involving Eosinophil and Mast Cell Function

Thioperamide is uniquely suited for studies investigating histaminergic regulation of immune cell function due to its dual H3/H4 antagonism. The compound blocks histamine-induced eosinophil shape change (IC50 = 1.4 μM) and chemotaxis (IC50 = 519 nM) through H4 receptor engagement [1], while simultaneously modulating central H3 autoreceptor function. This dual activity distinguishes thioperamide from purely H3-selective antagonists (e.g., ciproxifan) and purely H4-selective antagonists (e.g., JNJ-7777120), making it the compound of choice for investigating crosstalk between central histaminergic tone and peripheral immune responses [2].

Rat CNS Studies Requiring Sustained Brain H3 Receptor Occupancy

The dose-dependent brain penetration of thioperamide in rats creates opportunities for studies requiring sustained central H3 receptor engagement. At higher doses (60 mg/kg i.p.), thioperamide achieves prolonged plasma persistence (half-life ~600 minutes) and enhanced brain penetration compared with lower doses (10 mg/kg i.p.) [1]. This non-linear PK profile, characterized by continuous increases in brain regional tissue-to-plasma ratios post-injection [2], may be strategically leveraged for experiments demanding extended H3 receptor blockade without repeated dosing.

SAR and Medicinal Chemistry Benchmarking of Novel H3/H4 Ligands

Thioperamide serves as the historical reference standard for benchmarking novel H3 and H4 receptor ligands. Its well-characterized selectivity profile (H4/H3 ratio = 2.4) provides a calibrated baseline against which new chemical entities can be quantitatively compared [1]. The availability of validated multigram synthetic routes [2] and extensive published binding data across species and assay formats make thioperamide the most appropriate positive control for establishing assay fidelity and inter-laboratory reproducibility in H3/H4 drug discovery programs.

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